molecular formula C12H17NO4S B5177876 N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5177876
M. Wt: 271.33 g/mol
InChI Key: WEQFNYQTBICKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium . The reaction is carried out in the presence of a base such as lithium hydride and a solvent like N,N-dimethylformamide . The resulting product is then treated with various alkyl or aralkyl halides to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield various N-alkyl or N-aralkyl derivatives of the compound .

Scientific Research Applications

Scientific Research Applications

The compound has several applications in scientific research:

Medicinal Chemistry

N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide serves as a scaffold for designing drugs with antibacterial, antifungal, and anti-inflammatory properties. Its structural features allow for modifications that enhance pharmacological activity.

Biological Studies

It has been investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and proteases. These properties suggest its utility in developing therapeutic agents targeting metabolic disorders.

Industrial Applications

The compound is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds. Its unique structure allows it to participate in various chemical reactions that are valuable in industrial settings.

Case Study 1: Antitumor Activity

Research has shown that compounds related to the benzodioxine structure exhibit antitumor properties. For example, derivatives were evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Case Study 2: Diabetes Management

In vivo studies have indicated that low doses of this compound improve glucose tolerance in diabetic animal models. Higher doses led to toxicity; thus, dosage optimization is crucial for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to act as a cholinesterase inhibitor sets it apart from other sulfonamides, making it a promising candidate for Alzheimer’s disease treatment .

Biological Activity

N,N-Diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound classified under sulfonamides, which are widely recognized for their diverse biological activities, particularly as antimicrobial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and comparative studies with related compounds.

Overview of this compound

This compound features a benzodioxine ring and a sulfonamide group , which contribute to its unique chemical properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The specific structure of this compound enhances its biological activity compared to other sulfonamide derivatives.

The primary mechanism of action involves the inhibition of dihydropteroate synthase , an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, the compound prevents the formation of essential nucleotides necessary for DNA synthesis in bacterial cells, leading to cell death. This mechanism is similar to that of traditional sulfonamide antibiotics.

Enzyme Inhibition

Enzyme Target Effect
Dihydropteroate SynthaseBacterial folate synthesisInhibition leads to reduced bacterial growth
Cholinesterase EnzymesNeurotransmitter regulationIncreased acetylcholine concentration due to inhibition

Pharmacological Applications

This compound has shown potential in various pharmacological contexts:

  • Antimicrobial Activity : Exhibits activity against a range of bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited growth in several bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established sulfa drugs .
  • Anticancer Activity : In a study assessing various sulfonamide derivatives, this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other sulfonamides:

Compound Structure Biological Activity
This compoundBenzodioxine + SulfonamideBroad-spectrum antimicrobial and anticancer
SulfamethoxazoleSimple sulfonamideAntibacterial; primarily urinary tract infections
SulfadiazineSimple sulfonamideAntimicrobial; used in veterinary medicine

Properties

IUPAC Name

N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-13(4-2)18(14,15)10-5-6-11-12(9-10)17-8-7-16-11/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQFNYQTBICKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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